

Spectroscopic data for "Bis(2-bromoethyl) ether" (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *Bis(2-bromoethyl) ether*

Cat. No.: *B105441*

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Spectroscopic Profile of Bis(2-bromoethyl) ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **Bis(2-bromoethyl) ether** (CAS No. 5414-19-7). The information is compiled from various public databases and scientific literature to serve as a valuable resource for researchers utilizing this compound in synthesis and other applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables, details the experimental methodologies, and includes a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **Bis(2-bromoethyl) ether**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.84	Triplet (t)	4H	-O-CH ₂ -
3.48	Triplet (t)	4H	-CH ₂ -Br

Source: Novel Gemini Micelles from Dimeric Surfactants with Oxyethylene Spacer Chain.[\[1\]](#)

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
69.5	-O-CH ₂ -
31.8	-CH ₂ -Br

Source: Publicly available spectral databases.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
2960 - 2850	C-H stretch
1120	C-O-C stretch (Ether)
650	C-Br stretch

Source: Publicly available spectral databases.

Mass Spectrometry (MS)

m/z	Interpretation
232	$[M+H]^+$ (isotopic peak for ^{81}Br , ^{81}Br)
230	$[M+H]^+$ (isotopic peak for ^{79}Br , ^{81}Br)
228	$[M+H]^+$ (isotopic peak for ^{79}Br , ^{79}Br)
139	$[M - \text{CH}_2\text{CH}_2\text{Br}]^+$ (isotopic peak for ^{81}Br)
137	$[M - \text{CH}_2\text{CH}_2\text{Br}]^+$ (isotopic peak for ^{79}Br)

Source: Publicly available spectral databases.

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data. While some specific parameters have been located in the literature, others are based on general laboratory practices for the analysis of liquid samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra were obtained for a solution of **Bis(2-bromoethyl) ether**.

- Sample Preparation: The sample was dissolved in deuterated chloroform (CDCl_3).
- Instrumentation:
 - ^1H NMR: A 200 MHz NMR spectrometer was used.[\[1\]](#)
 - ^{13}C NMR: Specific instrument details for the referenced spectrum are not publicly available. A typical analysis would be performed on a spectrometer operating at a frequency between 50 and 125 MHz.
- Acquisition Parameters (^1H NMR):
 - Solvent: CDCl_3 [\[1\]](#)
 - Standard: Tetramethylsilane (TMS) was likely used as an internal standard (0 ppm).

- Temperature: Room temperature.
- Pulse Sequence: A standard single-pulse sequence was likely employed.
- Number of Scans: Typically 16 to 64 scans are acquired for a ^1H NMR spectrum to ensure a good signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds is common.
- Acquisition Parameters (^{13}C NMR):
 - Solvent: CDCl_3
 - Standard: The CDCl_3 solvent peak ($\delta \approx 77.16$ ppm) is typically used as a reference.
 - Temperature: Room temperature.
 - Pulse Sequence: A proton-decoupled pulse sequence is standard for routine ^{13}C NMR to simplify the spectrum to single lines for each unique carbon.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
 - Relaxation Delay: A relaxation delay of 2-5 seconds is common to allow for full relaxation of the carbon nuclei.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) accessory.

- Sample Preparation: A small drop of neat **Bis(2-bromoethyl) ether** liquid was placed directly onto the ATR crystal.
- Instrumentation: The specific model of the FTIR spectrometer is not publicly available. A common instrument for this type of analysis would be a Bruker Tensor or a PerkinElmer Spectrum.
- Acquisition Parameters:

- Technique: ATR-Neat
- Crystal: A diamond or zinc selenide ATR crystal is commonly used for liquid samples.
- Spectral Range: Typically 4000-400 cm^{-1} .
- Resolution: A resolution of 4 cm^{-1} is standard for routine analysis.
- Number of Scans: 16 to 32 scans are typically co-added to obtain a high-quality spectrum.
- Background: A background spectrum of the clean, empty ATR crystal was collected prior to the sample measurement.

Mass Spectrometry (MS)

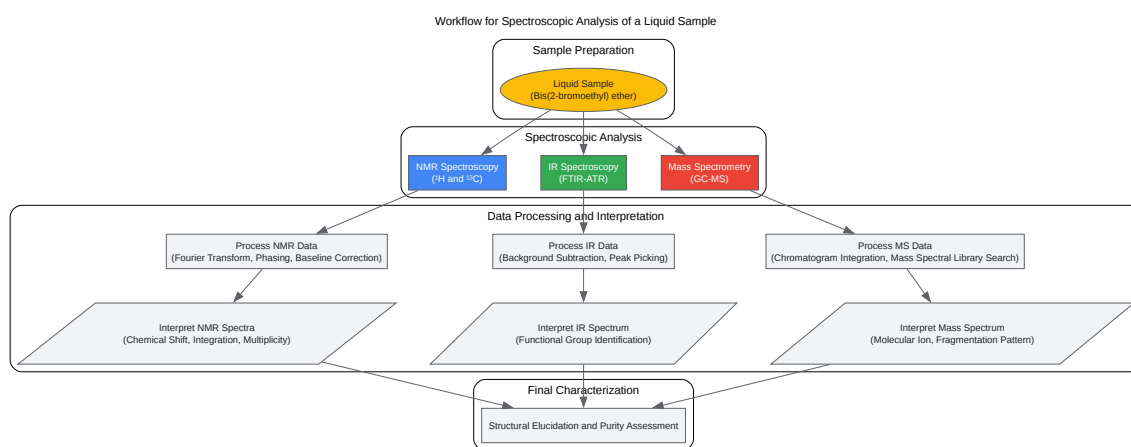
The mass spectrum of **Bis(2-bromoethyl) ether** was likely obtained using a gas chromatography-mass spectrometry (GC-MS) system, as it is a volatile liquid.

- Sample Preparation: A dilute solution of **Bis(2-bromoethyl) ether** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) would be prepared.
- Instrumentation: The specific make and model of the GC-MS system are not publicly available.
- Gas Chromatography (GC) Conditions:
 - Injection Mode: Split or splitless injection.
 - Injector Temperature: Typically 250 °C.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
 - Oven Temperature Program: A temperature ramp, for example, starting at 50 °C and increasing to 250 °C at a rate of 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometry (MS) Conditions:

- Ionization Method: Electron Ionization (EI) is the most common method for GC-MS.
- Ionization Energy: Typically 70 eV.
- Mass Analyzer: A quadrupole or ion trap mass analyzer is common.
- Scan Range: A typical scan range would be from m/z 40 to 400.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid chemical sample such as **Bis(2-bromoethyl) ether**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. pubs.acs.org [pubs.acs.org]
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